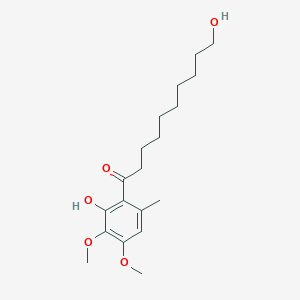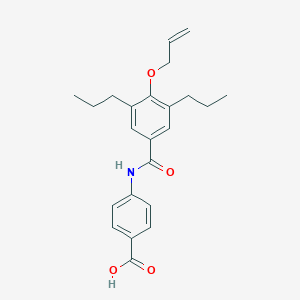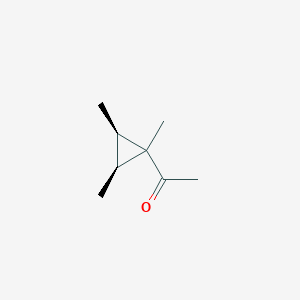
Ethanone, 1-(1,2,3-trimethylcyclopropyl)-, (1alpha,2alpha,3alpha)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(1,2,3-trimethylcyclopropyl)-, (1alpha,2alpha,3alpha)-(9CI) is a chemical compound that belongs to the family of ketones. This compound has been the subject of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(1,2,3-trimethylcyclopropyl)-, (1alpha,2alpha,3alpha)-(9CI) has been the subject of scientific research due to its potential applications in various fields. One of the main scientific research applications of this compound is in the field of organic chemistry. It has been used as a reagent in various chemical reactions to produce new compounds.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(1,2,3-trimethylcyclopropyl)-, (1alpha,2alpha,3alpha)-(9CI) is not well understood. However, it is believed that the compound interacts with various enzymes and proteins in the body, leading to changes in their activity.
Biochemische Und Physiologische Effekte
Ethanone, 1-(1,2,3-trimethylcyclopropyl)-, (1alpha,2alpha,3alpha)-(9CI) has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the activity of certain enzymes and proteins in the body, leading to changes in cellular processes. It has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethanone, 1-(1,2,3-trimethylcyclopropyl)-, (1alpha,2alpha,3alpha)-(9CI) in lab experiments is its availability. The compound can be easily synthesized in large quantities using the synthesis method described above. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has not been extensively studied for its toxicity, and caution should be taken when handling it.
Zukünftige Richtungen
There are several future directions for scientific research on Ethanone, 1-(1,2,3-trimethylcyclopropyl)-, (1alpha,2alpha,3alpha)-(9CI). One of the future directions is to investigate its potential applications in the field of medicine. The compound has been shown to have anti-inflammatory and analgesic effects, and further research could lead to the development of new drugs for the treatment of various diseases. Another future direction is to investigate its potential applications in the field of materials science. The compound has been used as a reagent in various chemical reactions to produce new compounds, and further research could lead to the development of new materials with unique properties.
Conclusion
In conclusion, Ethanone, 1-(1,2,3-trimethylcyclopropyl)-, (1alpha,2alpha,3alpha)-(9CI) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method of this compound involves the reaction of cyclopropanecarboxylic acid with acetone in the presence of a catalyst such as sulfuric acid. The compound has been shown to have anti-inflammatory and analgesic effects, and further research could lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of Ethanone, 1-(1,2,3-trimethylcyclopropyl)-, (1alpha,2alpha,3alpha)-(9CI) involves the reaction of cyclopropanecarboxylic acid with acetone in the presence of a catalyst such as sulfuric acid. The reaction produces Ethanone, 1-(1,2,3-trimethylcyclopropyl)-, (1alpha,2alpha,3alpha)-(9CI) as the main product. This synthesis method has been used in various scientific research studies to produce the compound in large quantities.
Eigenschaften
CAS-Nummer |
106011-88-5 |
|---|---|
Produktname |
Ethanone, 1-(1,2,3-trimethylcyclopropyl)-, (1alpha,2alpha,3alpha)-(9CI) |
Molekularformel |
C8H14O |
Molekulargewicht |
126.2 g/mol |
IUPAC-Name |
1-[(2R,3S)-1,2,3-trimethylcyclopropyl]ethanone |
InChI |
InChI=1S/C8H14O/c1-5-6(2)8(5,4)7(3)9/h5-6H,1-4H3/t5-,6+,8? |
InChI-Schlüssel |
DPFVHATYRTVANO-OFWQXNEASA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](C1(C)C(=O)C)C |
SMILES |
CC1C(C1(C)C(=O)C)C |
Kanonische SMILES |
CC1C(C1(C)C(=O)C)C |
Synonyme |
Ethanone, 1-(1,2,3-trimethylcyclopropyl)-, (1alpha,2alpha,3alpha)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



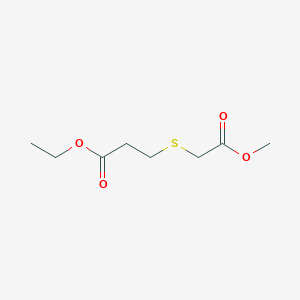
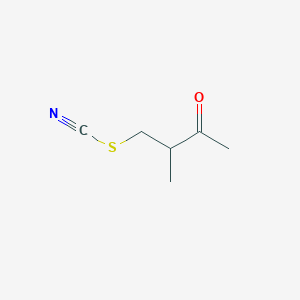
![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3-[4-(acetyloxy)butyl]-3,5,6,7-tetrahydro](/img/structure/B35113.png)
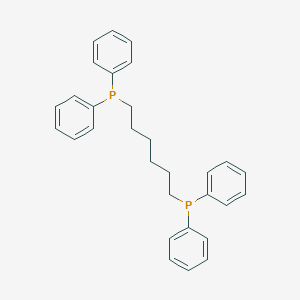
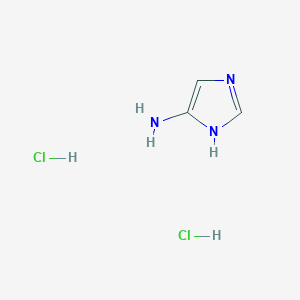
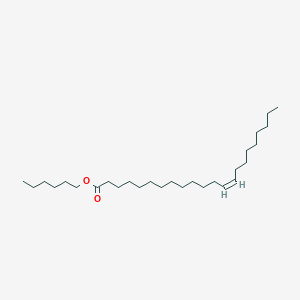
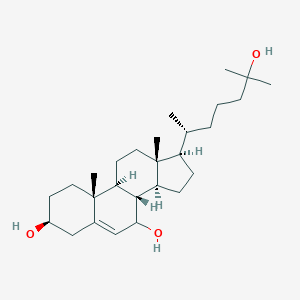
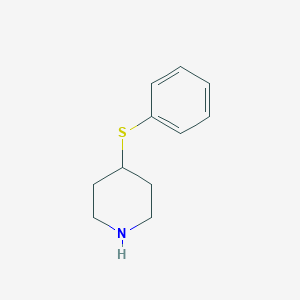
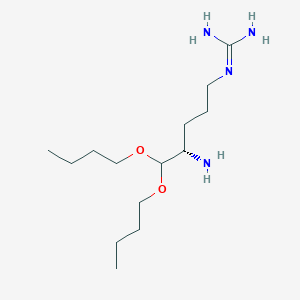
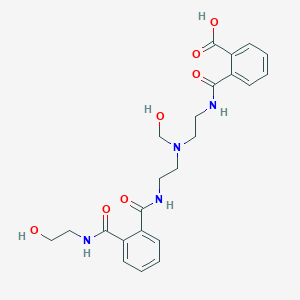
![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-](/img/structure/B35131.png)
![7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B35133.png)
